9b-hydroxy-1,2,3,9b-tetrahydro-5H-pyrrolo[2,1-a]isoindol-5-one
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Overview
Description
9b-hydroxy-1,2,3,9b-tetrahydro-5H-pyrrolo[2,1-a]isoindol-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a pyrrolo and isoindole moiety, making it a versatile scaffold for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9b-hydroxy-1,2,3,9b-tetrahydro-5H-pyrrolo[2,1-a]isoindol-5-one can be achieved through the hydrazinolysis of 2-phenyl-2-(2-phthalimidoethyl)indan-1,3-dione. This process involves the conversion of 2-(2-aminoethyl)-2-phenylindan-1,3-dione into a carbinolamine intermediate, which then undergoes ring expansion followed by a transannular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route mentioned above for large-scale production. This would include considerations for reaction scalability, yield optimization, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9b-hydroxy-1,2,3,9b-tetrahydro-5H-pyrrolo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrrolo or isoindole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the ring system.
Scientific Research Applications
9b-hydroxy-1,2,3,9b-tetrahydro-5H-pyrrolo[2,1-a]isoindol-5-one has several scientific research applications, including:
Chemistry: As a versatile scaffold for the synthesis of novel compounds with potential biological activity.
Biology: Studying the interactions of this compound with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 9b-hydroxy-1,2,3,9b-tetrahydro-5H-pyrrolo[2,1-a]isoindol-5-one involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of RSV, it targets the fusion glycoprotein, preventing the virus from entering host cells and thereby inhibiting viral replication . The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones: These compounds share a similar fused ring system and have been identified as promising inhibitors of RSV.
1,2,3,9b-Tetrahydro-9b-hydroxy-1-phenylpyrrolo[2,1-a]isoindol-5-one:
Uniqueness
9b-hydroxy-1,2,3,9b-tetrahydro-5H-pyrrolo[2,1-a]isoindol-5-one is unique due to its specific structural features, which allow for diverse chemical modifications and a wide range of potential applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research.
Properties
IUPAC Name |
9b-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-a]isoindol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-8-4-1-2-5-9(8)11(14)6-3-7-12(10)11/h1-2,4-5,14H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEWRCLMCFNCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C(=O)N2C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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